Oct-2-ene-1-sulfonic acid
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Overview
Description
Oct-2-ene-1-sulfonic acid is an organic compound with the molecular formula C8H16O3S. It is a sulfonic acid derivative of octene, characterized by the presence of a sulfonic acid group (-SO3H) attached to the second carbon of the octene chain. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oct-2-ene-1-sulfonic acid typically involves the sulfonation of octene. One common method is the reaction of octene with sulfur trioxide (SO3) in the presence of a catalyst, such as oleum (fuming sulfuric acid). The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonic acid group at the desired position on the octene chain .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced catalysts and reaction monitoring systems helps in achieving efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Oct-2-ene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfinic acids or thiols.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Sulfonates (RSO3-)
Reduction: Sulfinic acids (RSO2H) and thiols (RSH)
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oct-2-ene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the modification of biomolecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of oct-2-ene-1-sulfonic acid involves its ability to act as a strong acid, donating protons (H+) in various chemical reactions. The sulfonic acid group is highly polar and can participate in hydrogen bonding and electrostatic interactions, making it a versatile functional group in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonic acid: Another sulfonic acid with a similar functional group but attached to a benzene ring.
Methanesulfonic acid: A simpler sulfonic acid with a single carbon chain.
Benzenesulfonic acid: A sulfonic acid with the sulfonic group attached to a benzene ring.
Uniqueness
Oct-2-ene-1-sulfonic acid is unique due to its aliphatic chain structure, which imparts different chemical properties compared to aromatic sulfonic acids. Its specific positioning of the sulfonic acid group on the octene chain allows for selective reactions and applications in various fields .
Properties
CAS No. |
112678-63-4 |
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Molecular Formula |
C8H16O3S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
oct-2-ene-1-sulfonic acid |
InChI |
InChI=1S/C8H16O3S/c1-2-3-4-5-6-7-8-12(9,10)11/h6-7H,2-5,8H2,1H3,(H,9,10,11) |
InChI Key |
XABYCFHGHIPOFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCS(=O)(=O)O |
Origin of Product |
United States |
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